

Allopumiliotoxin 267A as a Molecular Probe for Nav1.7 Channels: An Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allopumiliotoxin 267A*

Cat. No.: *B1235723*

[Get Quote](#)

A review of the current scientific literature did not yield specific information or experimental data on the use of **Allopumiliotoxin 267A** as a molecular probe for Nav1.7 channels. Research has extensively focused on various other natural toxins, particularly peptide toxins from spider and cone snail venoms, as potent and selective modulators of Nav1.7. These toxins have become invaluable tools for studying the structure, function, and pharmacology of this therapeutically important ion channel.

Therefore, these application notes and protocols will focus on a well-characterized class of Nav1.7 molecular probes: spider venom peptides that act as gating modifiers. The principles and methodologies described herein are broadly applicable for the investigation of new, uncharacterized compounds that may modulate Nav1.7 channel activity.

Application Notes: Spider Venom Peptides as Molecular Probes for Nav1.7

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals and is considered a prime target for the development of new analgesics.[\[1\]](#)[\[2\]](#) Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, highlighting the channel's critical role in nociception.[\[1\]](#)[\[2\]](#) Spider venoms are a rich source of potent and selective peptide modulators of Nav1.7, which have been instrumental in elucidating the channel's function.[\[3\]](#)

These peptides typically act as gating modifiers, binding to the voltage-sensing domains (VSDs) of the channel to alter its activation or inactivation properties.[\[2\]](#) A common mechanism involves the trapping of the VSD in its resting state, thereby inhibiting channel opening in response to membrane depolarization.[\[2\]](#) The high affinity and selectivity of some of these peptides make them excellent molecular probes for studying Nav1.7 in various experimental systems.

Quantitative Data of Representative Spider Venom Peptide Modulators of Nav1.7

The following table summarizes the inhibitory potency (IC50) of several well-characterized spider venom peptides on Nav1.7 and other Nav channel subtypes, highlighting their selectivity profile.

Peptide	Origin	Nav1.7 IC50	Selectivity Profile	Reference
Hd1a	Haploclpema doriae (tarantula)	111 ± 7 nM	Not specified	[3]
ProTx-II	Thrixopelma pruriens (tarantula)	~30 nM	Also inhibits other TTX-sensitive Nav channels	[2]
PTx2-3127	Engineered ProTx-II derivative	7 nM	>1000-fold selective over Nav1.1, 1.3, 1.4, 1.5, 1.8, 1.9	[4] [5]
PTx2-3258	Engineered ProTx-II derivative	4 nM	>1000-fold selective over Nav1.1, 1.3, 1.4, 1.5, 1.8, 1.9	[4] [5]
CcoTx1	Ceratogyrus cornuatus (tarantula)	Potent inhibitor	Selective against Nav1.4 and Nav1.5	[6]

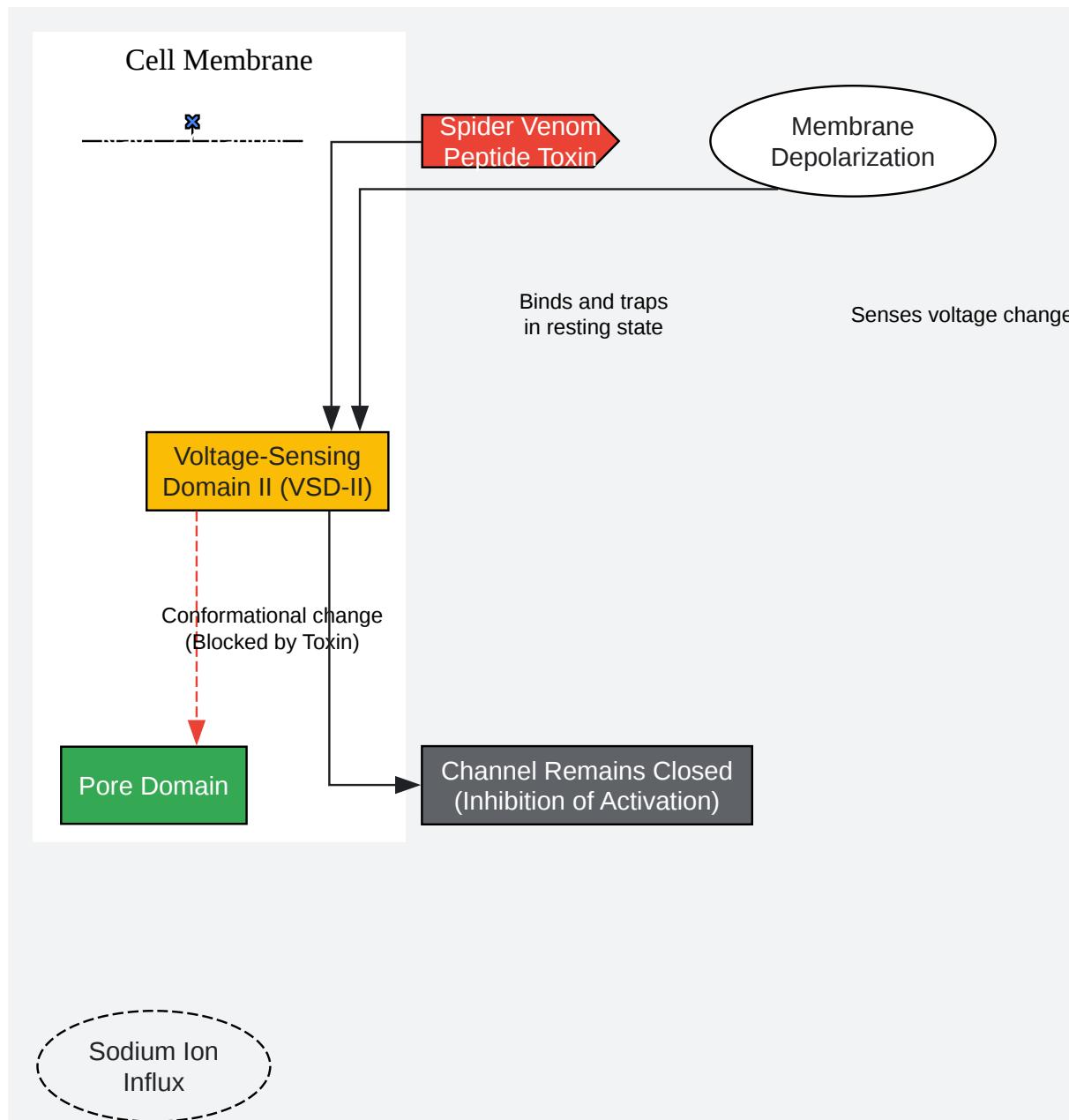
Experimental Protocols

Protocol 1: Characterization of Peptide Effects on Nav1.7 Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of manual whole-cell patch-clamp electrophysiology to measure the effect of a peptide toxin on the function of human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

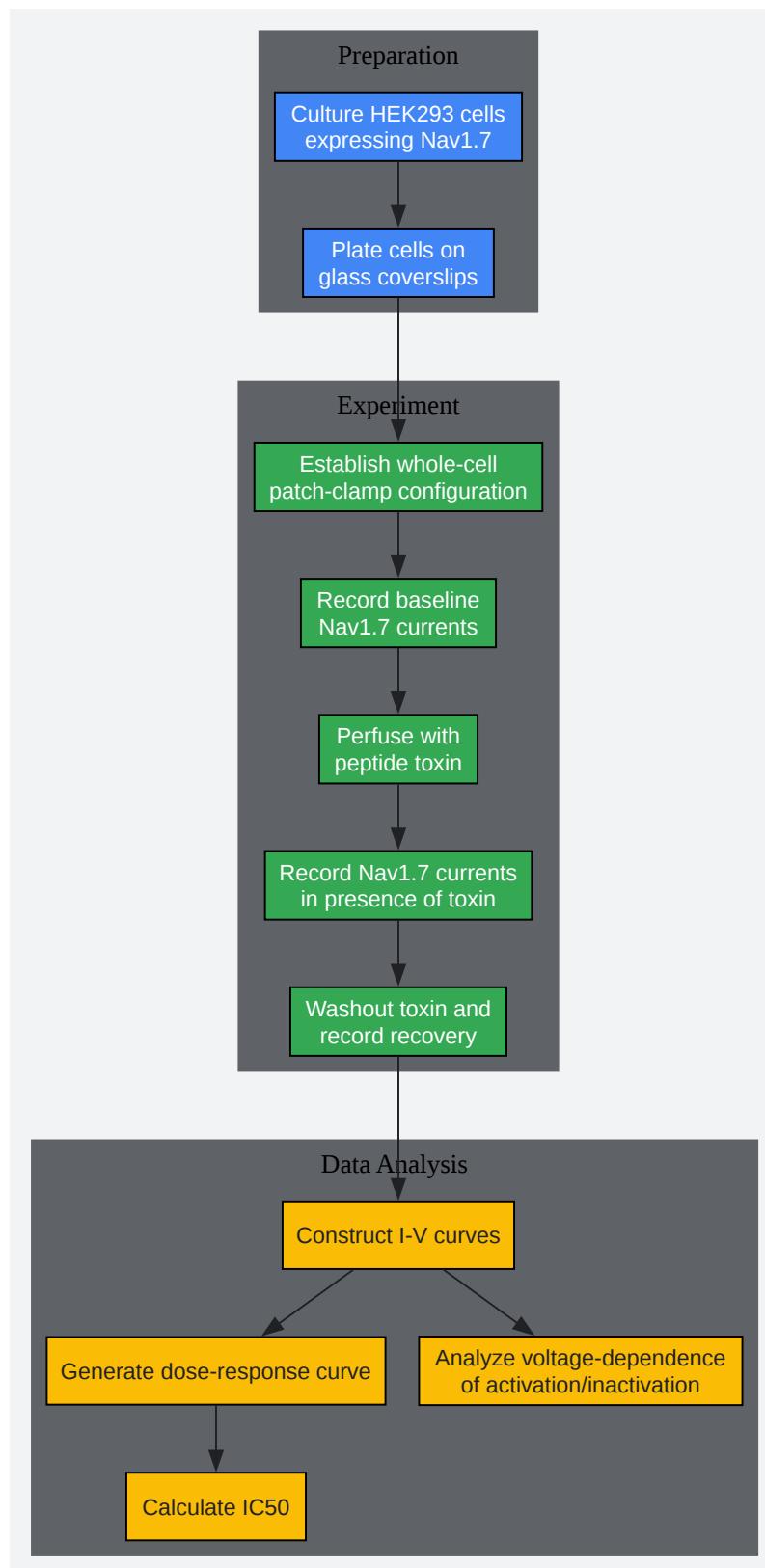
Materials:

- HEK293 cells stably or transiently expressing human Nav1.7
- Cell culture reagents
- External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH)
- Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
- Peptide toxin stock solution
- Patch-clamp rig with amplifier, digitizer, and data acquisition software


Methodology:

- Cell Preparation: Plate HEK293 cells expressing Nav1.7 onto glass coverslips 24-48 hours before the experiment.
- Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external recording solution.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
- Current Recordings:
 - Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV or -120 mV) to ensure the majority of Nav1.7 channels are in the closed, resting state.[3][6]
 - Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit Nav1.7 currents.[3]
 - Record the resulting sodium currents.
- Compound Application:
 - After obtaining a stable baseline recording of Nav1.7 currents, perfuse the recording chamber with the external solution containing the desired concentration of the peptide toxin.
 - Allow sufficient time for the peptide to bind and exert its effect, monitoring the current amplitude over time.[6]
- Data Acquisition: Record Nav1.7 currents in the presence of the peptide using the same voltage protocol as in the baseline recording.
- Washout: To test for reversibility, perfuse the chamber with the external solution lacking the peptide and monitor for the recovery of the current amplitude.[3]
- Data Analysis:
 - Measure the peak inward current at each voltage step before and after peptide application.
 - Construct current-voltage (I-V) relationships.
 - To determine the IC50, apply a range of peptide concentrations and measure the percentage of current inhibition at a specific voltage. Fit the concentration-response data to the Hill equation.[3]


- Analyze the effects on voltage-dependence of activation and steady-state inactivation by fitting the data to Boltzmann functions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of Nav1.7 inhibition by spider venom peptides.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seven novel modulators of the analgesic target NaV 1.7 uncovered using a high-throughput venom-based discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allopumiliotoxin 267A as a Molecular Probe for Nav1.7 Channels: An Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235723#allopumiliotoxin-267a-as-a-molecular-probe-for-nav1-7-channels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com